molecular formula C11H16ClN3S B2946897 1-Allyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine CAS No. 865660-14-6

1-Allyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine

Cat. No.: B2946897
CAS No.: 865660-14-6
M. Wt: 257.78
InChI Key: ALWBDIDUWDYQDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine (CAS 865660-14-6) is a synthetic piperazine-thiazole derivative of significant interest in medicinal chemistry and drug discovery research. Piperazine rings are frequently utilized in active compounds for their favorable physicochemical properties and their role as a scaffold to position pharmacophoric groups for optimal interaction with biological targets . The molecular structure, which integrates a chloro-thiazole heterocycle with a piperazine linker, is common in the development of compounds for various therapeutic areas, including kinase inhibitors, receptor modulators, and antiviral agents . The specific structural motifs present in this compound—namely the 2-chlorothiazole and the N-allyl piperazine—make it a valuable building block (synthon) for further chemical exploration. Researchers can employ this chemical in key synthetic transformations, such as metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki reactions) utilizing the chloro group, or additional alkylations on the secondary nitrogen of the piperazine ring . Its molecular formula is C11H16ClN3S, and it has a molecular weight of 257.78 g/mol . This product is strictly for Research Use Only. It is not intended for human or animal diagnostic, therapeutic, or any other consumer-related use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-chloro-5-[(4-prop-2-enylpiperazin-1-yl)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3S/c1-2-3-14-4-6-15(7-5-14)9-10-8-13-11(12)16-10/h2,8H,1,3-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWBDIDUWDYQDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)CC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine typically involves the reaction of piperazine derivatives with thiazole-containing intermediates. One common method involves the alkylation of 1-allylpiperazine with 2-chloro-1,3-thiazole-5-carbaldehyde under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Allyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

    Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a base.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Azido or thiol-substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Allyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the thiazole and piperazine rings.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Substituent Variations on the Piperazine Core

Heterocyclic Substituents
  • 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride ():

    • Structural Difference : Replaces the thiazole ring with a 1,2,4-oxadiazole group linked to a 4-chlorophenyl group.
    • Impact : The oxadiazole’s electron-deficient nature may alter binding affinity in biological systems compared to the thiazole’s sulfur-containing heterocycle. The hydrochloride salt enhances solubility but reduces lipophilicity relative to the neutral allyl-thiazole derivative.
    • Synthesis : Prepared via nucleophilic substitution, similar to the target compound, but uses oxadiazole intermediates .
  • (2-Chloro-1,3-thiazol-5-yl)methyl 4-(morpholinosulfonyl)phenyl ether (): Structural Difference: Features a sulfonylmorpholine group instead of the allyl substituent. Applications: Likely explored for agrochemical uses due to thiazole’s prevalence in pesticides .
Aromatic and Aliphatic Substituents
  • 1-(3,4-Methylenedioxybenzyl)-4-(5-hydroxy-2-pyrimidyl)piperazine ():

    • Structural Difference : Substitutes the allyl group with a methylenedioxybenzyl group and introduces a pyrimidine ring.
    • Impact : The benzyl group enhances aromatic interactions in receptor binding, while the pyrimidine offers additional hydrogen-bonding sites. This contrasts with the allyl group’s flexibility and lower steric hindrance .
  • 1-Isopropyl-4-[2-aryl-1-diazenyl]piperazines (): Structural Difference: Incorporates diazenyl (N=N) and aryl groups. These derivatives are often used as intermediates in dye synthesis or protease inhibitors .

Pharmacological and Physicochemical Properties

  • Bioactivity: The 2-chloro-thiazole group in the target compound is associated with antifungal and antiviral activity, as seen in analogs like {1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol (), which is marketed as a bioactive small molecule . Piperazine derivatives with nitroaryl-thiadiazole groups () exhibit antimicrobial properties, but their larger molecular weight may limit bioavailability compared to the allyl-thiazole compound .
  • Solubility and Lipophilicity: The allyl group in the target compound contributes to moderate lipophilicity (clogP ~2.5–3.0), whereas morpholinosulfonyl () or hydrochloride salts () increase hydrophilicity but reduce blood-brain barrier penetration .

Data Table: Comparative Analysis of Piperazine Derivatives

Compound Name Substituents (N1/N4) Molecular Weight Key Features Potential Applications
Target Compound Allyl / 2-chloro-thiazole-methyl ~285.7 g/mol Flexible, moderate lipophilicity Antifungal, antiviral
1-{[3-(4-Chlorophenyl)-oxadiazolyl]methyl}piperazine HCl H / Oxadiazole-4-chlorophenyl ~334.2 g/mol High solubility, polar CNS drug candidates
(2-Chloro-thiazolyl)methyl morpholinosulfonyl ether Morpholinosulfonyl / 2-chloro-thiazole-methyl ~374.9 g/mol Polar, agrochemical relevance Pesticides, herbicides
1-Isopropyl-4-diazenylpiperazine Isopropyl / Aryl-diazenyl ~250–300 g/mol Photoactive, dye intermediates Protease inhibitors, dyes

Biological Activity

1-Allyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine is a compound characterized by its unique structural features, which contribute to its biological activity. This article will delve into its biological properties, mechanisms of action, and relevant case studies while presenting data in tables for clarity.

Chemical Structure and Properties

The compound has the molecular formula C11H16ClN3SC_{11}H_{16}ClN_3S and a molar mass of 257.78 g/mol. Its structure includes a piperazine ring substituted with an allyl group and a thiazole moiety, which are known to enhance biological activity in various compounds.

PropertyValue
Molecular FormulaC₁₁H₁₆ClN₃S
Molar Mass257.78 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

Antimicrobial Activity

Research indicates that compounds containing thiazole derivatives often exhibit significant antimicrobial properties. A study demonstrated that 1-Allyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine showed promising antibacterial activity against several Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. The anticancer activity is attributed to its ability to induce apoptosis in tumor cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation.

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological effects. Preliminary findings suggest that it may have anxiolytic and antidepressant-like effects in animal models, possibly due to its interaction with serotonin receptors.

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive and negative bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuropharmacologicalAnxiolytic and antidepressant-like effects

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 1-Allyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine highlighted its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method, showing significant inhibition at concentrations as low as 32 µg/mL.

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, the compound was tested against various human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated an IC50 value of approximately 15 µM for MCF-7 cells, demonstrating its potential as a lead compound for further development in cancer therapy.

The biological activity of 1-Allyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine can be attributed to multiple mechanisms:

  • Inhibition of Enzymatic Activity : The thiazole moiety may inhibit enzymes critical for bacterial survival.
  • Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways by upregulating pro-apoptotic proteins.
  • Neurotransmitter Modulation : Interaction with neurotransmitter systems could explain its neuropharmacological effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.